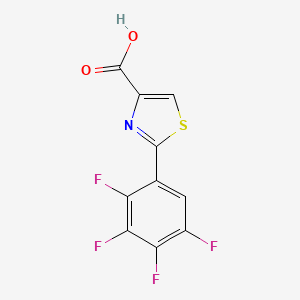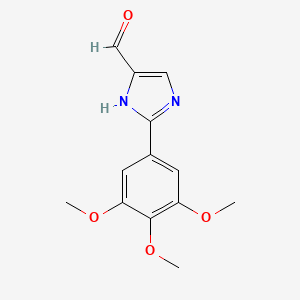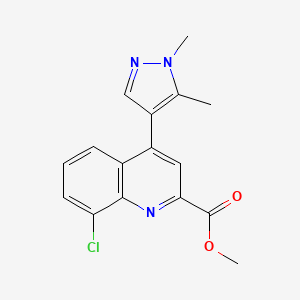
Ethyl 4-propylthiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-propylthiazole-5-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The structure of this compound includes a five-membered ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-propylthiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a suitable catalyst. One efficient method is a one-pot synthesis where ethyl acetoacetate, N-bromosuccinimide, and thiourea are reacted under mild conditions to yield the desired product . Another method involves the use of ethyl 2-chloroacetoacetate and thiourea in an ethyl acetate solution, followed by heating and pH adjustment to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-propylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-propylthiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Industry: It is used in the development of biocides, fungicides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of Ethyl 4-propylthiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit BRAF kinase activity, which is involved in cell division and cancer progression . Additionally, the compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ethyl 4-propylthiazole-5-carboxylate include:
- Ethyl 2-amino-4-methylthiazole-5-carboxylate
- Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
- Ethyl 3-ethyl-4-methyl-2-((2-oxo-2H-chromen-6-yl)imino)-2,3-dihydrothiazole-5-carboxylate
Uniqueness
This compound is unique due to its specific propyl substitution at the 4-position of the thiazole ring, which can influence its biological activity and chemical reactivity. This substitution can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.
Eigenschaften
Molekularformel |
C9H13NO2S |
|---|---|
Molekulargewicht |
199.27 g/mol |
IUPAC-Name |
ethyl 4-propyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H13NO2S/c1-3-5-7-8(13-6-10-7)9(11)12-4-2/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZCGNAOOTQDQKAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(SC=N1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)
![5-[4-(tert-Butyl)phenyl]benzofuran](/img/structure/B13677427.png)


![3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13677441.png)
![1-[(3-Methyl-2-pyridyl)methyl]guanidine](/img/structure/B13677462.png)








